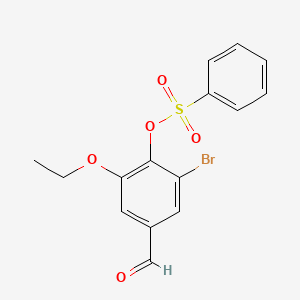

2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate

Description

2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate is a sulfonate ester derivative featuring a bromo-substituted aromatic core with ethoxy and formyl functional groups. This compound is primarily utilized in organic synthesis and pharmaceutical intermediate development.

Properties

IUPAC Name |

(2-bromo-6-ethoxy-4-formylphenyl) benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO5S/c1-2-20-14-9-11(10-17)8-13(16)15(14)21-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGKIMXUFLUDSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate typically involves multi-step organic reactions. One common method includes the bromination of 6-ethoxy-4-formylphenyl benzenesulfonate using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products

Substitution: Derivatives with different functional groups replacing the bromine atom.

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Scientific Research Applications

2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and formyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The ethoxy group and benzenesulfonate moiety contribute to the compound’s overall stability and solubility, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural similarities with several sulfonate and ester derivatives. Key analogues include:

Reactivity and Functional Group Impact

Physicochemical Properties

logP and Solubility :

- The acetate derivative (logP = 3.515) is more lipophilic than the sulfonate analogues, which typically exhibit lower logP values due to the polar sulfonate group .

- The 4-acetamidobenzenesulfonate variant has a higher polar surface area (PSA ~42.16 Ų), enhancing aqueous solubility compared to chloro-substituted derivatives .

Thermal Stability :

- Benzenesulfonate derivatives generally display higher thermal stability (e.g., boiling points >500°C predicted for chlorobenzoate analogues) compared to esters .

Biological Activity

2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate (C15H14BrO5S) is an organic compound characterized by a bromine atom, an ethoxy group, and a formyl group attached to a phenyl ring, along with a benzenesulfonate moiety. This unique structure contributes to its potential biological activity, which remains under investigation. Understanding its biological properties is crucial for exploring its applications in medicinal chemistry and pharmacology.

The molecular weight of this compound is approximately 368.34 g/mol. The presence of the electrophilic formyl group and the sulfonate moiety enhances its reactivity, making it suitable for various chemical reactions, including nucleophilic substitutions. Such properties suggest potential interactions with biological targets, which could lead to therapeutic applications.

Biological Activity

Research on the biological activity of this compound is limited but promising. Compounds with similar structures have exhibited various pharmacological effects, including:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against a range of pathogens.

- Anti-inflammatory Properties : Structural analogs are known for their ability to modulate inflammatory responses.

- Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways.

Preliminary Studies

Preliminary studies indicate that compounds containing the formyl group can enhance interactions with biological targets, potentially leading to significant pharmacological effects. However, specific studies focusing on this compound are scarce.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may exert its effects through:

- Binding Affinity : Potential interactions with enzymes and receptors.

- Modulation of Biochemical Pathways : Influencing various cellular processes through enzyme inhibition or activation.

Comparative Analysis

To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Ethoxy-6-formylphenyl benzenesulfonate | C15H14O5S | Different position of the formyl group |

| 3-Ethoxy-6-formylphenyl benzenesulfonate | C15H14O5S | Variation in the position of ethoxy substitution |

| This compound | C15H14BrO5S | Bromine substitution affecting reactivity |

This table highlights how minor structural modifications can lead to varied biological activities and reactivities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.